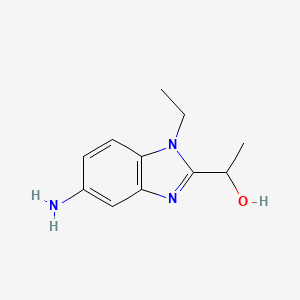

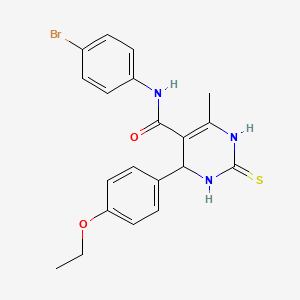

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, otherwise known as 1,3-benzodioxole, is an organic compound belonging to the benzodioxole family. It is a versatile, inexpensive and widely available compound that has a variety of applications in both research and industry. It is a colorless, volatile liquid with a sweet odor, and is soluble in most organic solvents. 1,3-benzodioxole has been used in the synthesis of pharmaceuticals, dyes, fragrances, and in the production of polymers. It has also been used as a research tool in the fields of biochemistry, pharmacology, and toxicology.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity : A study by Pejchal et al. (2015) synthesized compounds related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol and tested them for antibacterial and antifungal activity. They found that some compounds displayed activity comparable to or slightly better than standard medicinal drugs like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Another study by Pejchal et al. (2011) focused on synthesizing novel compounds similar to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, which exhibited excellent inhibition activity for enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

Crystal Engineering : In the field of crystal engineering, Matthews et al. (2003) reported the crystal structures of salts of diprotonated 1,2-bis(1H-benzimidazol-2-yl)ethane, a compound related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol. They explored how the protonated benzimidazole group can be a useful synthon for designing crystal structures (Matthews, Broughton, Bernardinelli, Melich, Brand, Willis, & Williams, 2003).

Cytotoxicity, Antimicrobial, and Psychotropic Activity : Zablotskaya et al. (2013) synthesized and characterized new derivatives of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol. They found that these compounds have psychotropic, anti-inflammatory, and cytotoxic effects, indicating potential for medical applications, particularly in targeting tumor cells and treating inflammation (Zablotskaya et al., 2013).

Cognitive Enhancement : Phuagphong et al. (2004) studied a cognitive enhancer related to (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol, which showed protective effects against cytotoxicity in cultured astrocytes. This suggests potential applications in neuroprotection and cognitive enhancement (Phuagphong, Fukushima, Hatanaka, Tanaka, Baba, & Matsuda, 2004).

Propriétés

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2421333.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2421335.png)

![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2421340.png)

![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)

![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)

![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2421351.png)